
N-((5-Nitro-3-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-Nitro-3-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine is a synthetic organic compound that features a combination of nitro, thienyl, and isoxazolamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Nitro-3-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine typically involves multi-step organic reactions. A common approach might include:
Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thienyl groups: Thiophene derivatives can be introduced via coupling reactions.
Nitro group addition: Nitration reactions can be used to introduce the nitro group into the thienyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-((5-Nitro-3-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thienyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thienyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-((5-Nitro-3-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-((5-Nitro-2-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine
- N-((5-Nitro-3-thienyl)methylene)-3-(3-thienyl)-5-isoxazolamine
- N-((5-Nitro-3-thienyl)methylene)-3-(2-furyl)-5-isoxazolamine
Propiedades
Número CAS |
37853-26-2 |
|---|---|
Fórmula molecular |
C12H7N3O3S2 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
(E)-1-(5-nitrothiophen-3-yl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)methanimine |
InChI |
InChI=1S/C12H7N3O3S2/c16-15(17)12-4-8(7-20-12)6-13-11-5-9(14-18-11)10-2-1-3-19-10/h1-7H/b13-6+ |
Clave InChI |
YPSNYBCDKSISSW-AWNIVKPZSA-N |
SMILES isomérico |
C1=CSC(=C1)C2=NOC(=C2)/N=C/C3=CSC(=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CSC(=C1)C2=NOC(=C2)N=CC3=CSC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


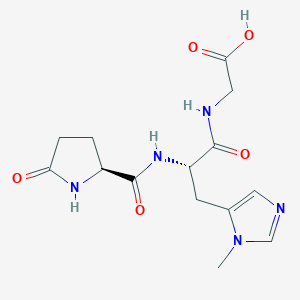
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-3-(methylthio)-1H-pyrrole-1-carboxamide](/img/structure/B12884201.png)
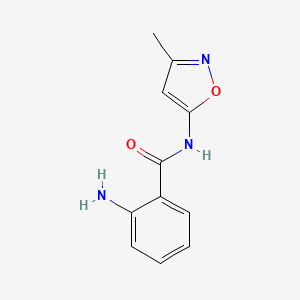
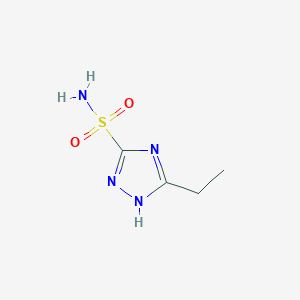
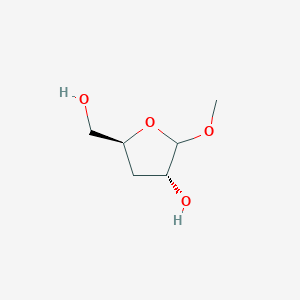
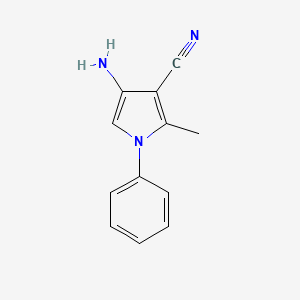
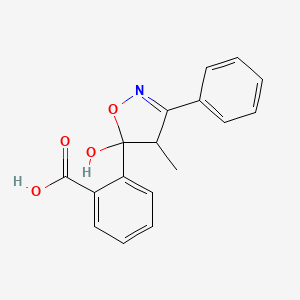
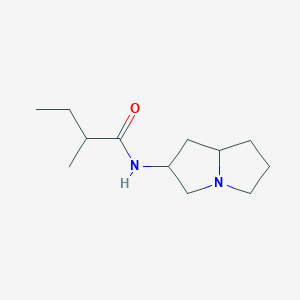
![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)
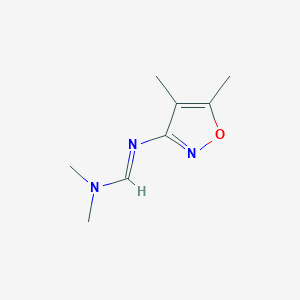
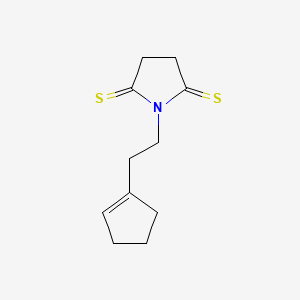


![2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)
